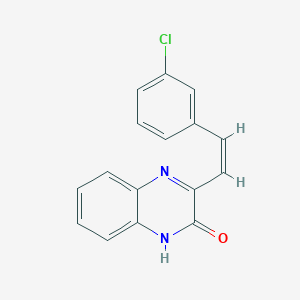![molecular formula C11H14FNO B2767476 [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol CAS No. 676147-04-9](/img/structure/B2767476.png)
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol, also known as FPM, is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. FPM is a member of the phenylmethanol family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with the α7 nicotinic acetylcholine receptor. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol binds to a specific site on the receptor, which enhances the receptor's sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been shown to have a number of biochemical and physiological effects. It has been found to enhance the release of glutamate, which plays a crucial role in learning and memory processes. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has also been shown to improve cognitive function and memory in animal models. Additionally, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is its potential as a research tool for studying the α7 nicotinic acetylcholine receptor and its role in cognitive function and memory. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to using [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol in lab experiments. For example, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.
未来方向
There are a number of future directions for research on [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. One potential area of research is the development of more potent and selective α7 nicotinic acetylcholine receptor modulators based on the structure of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. Additionally, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to explore these potential applications of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.
合成方法
The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves the reaction of 3-fluoro-4-nitrobenzaldehyde and pyrrolidine in the presence of a reducing agent. The reaction yields [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol as a white solid with a melting point of 103-105°C. The purity of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be increased through recrystallization or column chromatography.
科学研究应用
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has also been shown to enhance the release of glutamate, an important neurotransmitter involved in learning and memory processes.
属性
IUPAC Name |
(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPINRNTOEKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
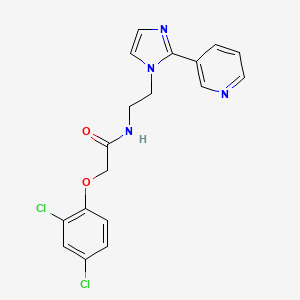
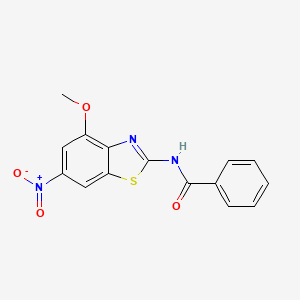

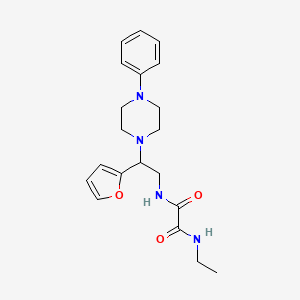
![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)
![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)
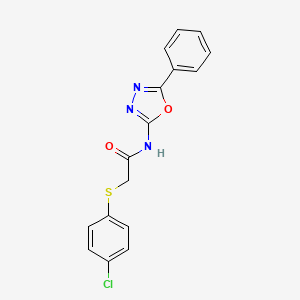
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2767412.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2767414.png)

